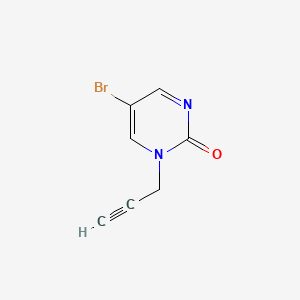

1-Propargyl-5-bromopyrimidin-2-one

描述

Structure

3D Structure

属性

CAS 编号 |

63331-28-2 |

|---|---|

分子式 |

C7H5BrN2O |

分子量 |

213.03 g/mol |

IUPAC 名称 |

5-bromo-1-prop-2-ynylpyrimidin-2-one |

InChI |

InChI=1S/C7H5BrN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2 |

InChI 键 |

QHERBSGOAYYCJB-UHFFFAOYSA-N |

SMILES |

C#CCN1C=C(C=NC1=O)Br |

规范 SMILES |

C#CCN1C=C(C=NC1=O)Br |

其他CAS编号 |

63331-28-2 |

同义词 |

1-propargyl-5-bromopyrimidin-2-one NY 3163 NY-3163 |

产品来源 |

United States |

Advanced Methodologies for Structural Elucidation of 1 Propargyl 5 Bromopyrimidin 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For 1-Propargyl-5-bromopyrimidin-2-one (C₇H₅BrN₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing further confirmation of the compound's identity.

Nuclear Magnetic Resonance Spectroscopy for Atom Connectivity and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and how they are connected.

¹H NMR Spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the single proton on the pyrimidine (B1678525) ring, the methylene (B1212753) protons (-CH₂-) of the propargyl group, and the terminal alkyne proton (-C≡CH). The chemical shift (δ) of each signal would indicate its environment, and the splitting pattern (multiplicity), governed by the spin-spin coupling constant (J), would reveal the number of neighboring protons.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would help in assigning the carbonyl carbon, the carbons of the pyrimidine ring (including the one bonded to bromine), and the carbons of the propargyl group (methylene and two alkyne carbons).

A hypothetical data table for such analysis would look as follows, though the values are illustrative due to the lack of experimental data.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H6 | Value | s | - | Value |

| Propargyl-CH₂ | Value | d | Value | Value |

| Alkyne-CH | Value | t | Value | Value |

| Pyrimidine-C2 (C=O) | - | - | - | Value |

| Pyrimidine-C4 | - | - | - | Value |

| Pyrimidine-C5 (C-Br) | - | - | - | Value |

| Alkyne-C≡ | - | - | - | Value |

| No experimental data available in searched literature. |

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, showing the correlation between the methylene protons and the terminal alkyne proton of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different fragments of the molecule, such as linking the propargyl group to the nitrogen of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to confirm the conformation of the molecule.

Infrared and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org They are excellent for identifying the presence of specific functional groups. For this compound, these techniques would be expected to show characteristic absorption or scattering bands for:

The C=O (carbonyl) stretch of the pyrimidinone ring.

The C=C and C-N stretches within the pyrimidine ring.

The C≡C (alkyne) stretch of the propargyl group.

The ≡C-H (terminal alkyne) stretch.

The C-Br (carbon-bromine) stretch.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| ≡C-H Stretch | ~3300 | IR, Raman |

| C=O Stretch | ~1650-1700 | IR (strong) |

| C≡C Stretch | ~2100-2140 | IR, Raman |

| C-Br Stretch | ~500-600 | IR |

| Illustrative values; no experimental data available in searched literature. |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. drugbank.commdpi.com This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity and provide insight into the packing of the molecules in the solid state. The successful application of this technique is contingent upon the ability to produce high-quality crystals of the compound.

Chemical Reactivity and Transformational Pathways of 1 Propargyl 5 Bromopyrimidin 2 One

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromo Positionwikipedia.orgnih.gov

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core. wikipedia.orgnih.gov

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for the construction of sp²–sp carbon–carbon bonds and can be carried out under mild conditions. nih.govwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

In the context of 1-propargyl-5-bromopyrimidin-2-one, the C5-bromo position can be coupled with various terminal alkynes. This reaction is instrumental in synthesizing extended π-conjugated systems and has been widely applied in the preparation of biologically active molecules and organic materials. nih.gov The general conditions for Sonogashira coupling involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) or diisopropylethylamine, in a suitable solvent like DMF or THF.

Table 1: Examples of Sonogashira Coupling Reactions

| Entry | Alkyne Substrate | Catalyst System | Product |

|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Propargyl-5-(phenylethynyl)pyrimidin-2-one |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NEt | 1-Propargyl-5-((trimethylsilyl)ethynyl)pyrimidin-2-one |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is widely used in the pharmaceutical industry to form carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govnih.gov

For this compound, the C5-bromo position serves as the electrophilic partner for coupling with various aryl and heteroaryl boronic acids. This allows for the synthesis of 5-aryl or 5-heteroaryl pyrimidinone derivatives. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), and a suitable solvent system (e.g., toluene (B28343)/water, dioxane/water). mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst System | Product |

|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Propargyl-5-phenylpyrimidin-2-one |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1-Propargyl-5-(4-methoxyphenyl)pyrimidin-2-one |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.orgdiva-portal.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.orgbeilstein-journals.org The reaction mechanism generally involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

The C5-bromo position of this compound can undergo Heck coupling with various olefins, such as styrenes, acrylates, and other vinyl compounds. beilstein-journals.orgresearchgate.net This transformation introduces a vinyl or substituted vinyl group at the C5 position of the pyrimidine ring. Typical reaction conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP. researchgate.net

Table 3: Examples of Heck Coupling Reactions

| Entry | Olefin | Catalyst System | Product |

|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1-Propargyl-5-(E)-styrylpyrimidin-2-one |

| 2 | n-Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | (E)-Butyl 3-(1-propargyl-2-oxo-1,2-dihydropyrimidin-5-yl)acrylate |

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile. psu.eduthermofisher.com A key advantage of the Stille reaction is the tolerance of the organostannane reagents to a wide variety of functional groups and their insensitivity to air and moisture. thermofisher.com

The C5-bromo position of this compound can be functionalized through Stille coupling with various organostannanes, including vinyl-, aryl-, and heteroarylstannanes. This reaction provides another efficient route to C-C bond formation at the C5 position. The catalytic system typically consists of a palladium source, such as Pd(PPh₃)₄ or Pd₂ (dba)₃, often with the addition of a ligand like triphenylarsine (B46628) or triphenylphosphine. The reaction is usually carried out in a non-polar solvent such as toluene or THF at elevated temperatures.

Table 4: Examples of Stille Coupling Reactions

| Entry | Organostannane | Catalyst System | Product |

|---|---|---|---|

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-Propargyl-5-vinylpyrimidin-2-one |

| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃, AsPh₃ | 1-Propargyl-5-phenylpyrimidin-2-one |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of the Propargyl Grouprsc.orgrsc.org

The terminal alkyne of the propargyl group is a versatile handle for modification via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". glenresearch.comnih.gov This reaction provides a highly efficient and reliable method for the formation of 1,2,3-triazole rings. rsc.orgrsc.orgglenresearch.comnih.govtdl.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com

The copper-catalyzed reaction between a terminal alkyne and an azide (B81097) is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govrsc.orgrsc.org In contrast, the uncatalyzed thermal cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers. nih.govrsc.org The high regioselectivity of the CuAAC is a consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate. rsc.org

The scope of the CuAAC reaction with this compound is extensive, allowing for the conjugation of this pyrimidinone core to a wide variety of molecules bearing an azide functionality. arkat-usa.orgpeerj.comnih.gov This includes small organic molecules, peptides, carbohydrates, and polymers. The reaction is typically carried out using a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), in a variety of solvents, including water-alcohol mixtures. arkat-usa.org

Table 5: Examples of CuAAC Reactions

| Entry | Azide Substrate | Catalyst System | Product |

|---|---|---|---|

| 1 | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-bromopyrimidin-2-one |

| 2 | Azidoacetic acid | CuI | 2-(4-((5-Bromo-2-oxo-1,2-dihydropyrimidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)acetic acid |

Ligand and Catalyst Optimization in CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, and the efficiency of this reaction involving this compound is highly dependent on the choice of ligands and the copper catalyst system. rsc.org The primary role of the ligand is to stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation, which can be detrimental to the reaction, especially in biological systems. nih.govnih.gov

Optimization studies often focus on enhancing reaction rates and ensuring the stability of the catalyst. For instance, the use of tris(triazolylmethyl)amine ligands has been investigated to improve catalyst activity and stability. tdl.org The ratio of ligand to copper is a critical parameter. While a 1:1 ratio might be sufficient, increasing the ligand concentration, for example to a 5:1 ligand-to-copper ratio, can offer better protection to the catalyst and any sensitive biomolecules from oxidative damage by reactive oxygen species that may be generated. nih.govnih.gov However, an excessive amount of some ligands can also hinder the reaction by reducing the accessibility of the alkyne and azide to the copper center. nih.gov

Table 1: Factors in Ligand and Catalyst Optimization for CuAAC

| Parameter | Influence on CuAAC Reaction | Key Findings |

| Ligand Type | Stabilizes Cu(I), accelerates reaction, prevents side reactions. nih.govnih.gov | Tris(triazolylmethyl)amine and tripodal amine ligands have shown high efficiency. tdl.orgnih.gov |

| Ligand/Copper Ratio | Affects catalyst stability and reaction rate. nih.gov | Higher ratios (e.g., 5:1) can protect against oxidative damage, but excess ligand can inhibit the reaction. nih.govnih.gov |

| Copper Source | Provides the catalytic center for the cycloaddition. | CuSO₄ with a reducing agent (e.g., sodium ascorbate) is commonly used to generate Cu(I) in situ. nih.gov |

| Solvent | Influences solubility of reactants and catalyst, and reaction rate. | Aqueous solutions are often used, especially for bioconjugation reactions. nih.gov |

Electrophilic and Nucleophilic Reactions at the Pyrimidinone Core

The pyrimidinone core of this compound possesses sites susceptible to both electrophilic and nucleophilic attack. The bromine atom at the 5-position is a key feature, rendering this position electrophilic and prone to substitution reactions. ontosight.ai This halogen can be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups.

Conversely, the nitrogen atoms and the exocyclic oxygen of the pyrimidinone ring can act as nucleophiles. For instance, the ring nitrogen atoms can participate in alkylation reactions. The electron-withdrawing nature of the bromine atom and the carbonyl group influences the electron density distribution around the ring, thereby modulating its reactivity towards electrophiles.

Cyclization and Rearrangement Reactions Involving the Propargyl Moiety

The propargyl group of this compound is a versatile functional handle that can participate in a variety of cyclization and rearrangement reactions. nih.govmdpi.com These transformations are often catalyzed by transition metals and lead to the formation of diverse heterocyclic structures.

One of the most significant reactions is the intramolecular cyclization. Depending on the reaction conditions and the presence of other functional groups, the propargyl moiety can undergo various modes of cyclization. For instance, in the presence of a suitable catalyst, the alkyne can be activated towards intramolecular attack by a nucleophile within the same molecule. rsc.org The 5-bromo substituent can also play a role in these cyclizations, either by influencing the electronic properties of the pyrimidinone ring or by participating directly in the reaction. nih.gov

Rearrangement reactions of the propargyl group are also common. researchgate.net Propargyl groups can tautomerize to allenyl species, which can then participate in different types of cycloadditions or rearrangements. nih.govmdpi.com For example, the propargyl-allenyl tautomerization can be a key step in domino reactions that lead to complex polycyclic systems. rsc.org

Table 2: Examples of Cyclization and Rearrangement Reactions

| Reaction Type | Description | Resulting Structures |

| Intramolecular Cyclization | The propargyl group reacts with another part of the molecule to form a new ring. nih.gov | Fused heterocyclic systems, polycyclic structures. |

| Domino Alkylation-Cyclization | A sequence of reactions, often starting with alkylation at the propargyl group, followed by cyclization. organic-chemistry.org | Thiazolo[3,2-a]pyrimidin-5-ones, 2-aminothiazoles. organic-chemistry.org |

| Propargyl-Allenyl Rearrangement | Isomerization of the propargyl group to an allene (B1206475), which can then undergo further reactions. nih.govmdpi.com | Allenic intermediates that can lead to various cyclic and acyclic products. rsc.org |

| Palladium-Catalyzed Cyclization/Etherification | A cascade reaction involving intramolecular cyclization onto the alkyne followed by trapping of the intermediate with an oxygen nucleophile. rsc.org | Polysubstituted furans. rsc.org |

Mechanistic Investigations of Key Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often employ a combination of experimental techniques, such as in-situ NMR and isotope labeling, as well as computational methods like Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net

For cyclization reactions involving the propargyl group, a key mechanistic question is the mode of ring closure. For example, a 5-exo-dig cyclization is a common pathway where the terminal alkyne carbon is attacked by a nucleophile to form a five-membered ring. rsc.orgorganic-chemistry.org The mechanism of domino reactions has also been investigated, with hypotheses suggesting direct cyclization pathways rather than those involving allene intermediates in certain cases. organic-chemistry.org

In the context of rearrangement reactions, the propargyl-allenyl tautomerization is a fundamental process. nih.govmdpi.com Mechanistic studies focus on the factors that promote this isomerization and the subsequent reactivity of the allenic intermediate. For instance, the formation of benz[f]isoindoline derivatives from related arylpropargyl amides is proposed to proceed through the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction. rsc.org

The study of radical-mediated reactions has also shed light on the behavior of propargyl groups. Propargyl radicals can be generated through various methods and can participate in a range of C-C bond-forming reactions. uwindsor.ca Understanding the stability and reactivity of these radical intermediates is key to controlling the outcome of such transformations.

Table 3: Mechanistic Insights into Key Transformations

| Transformation | Proposed Mechanism | Investigational Tools |

| Domino Alkylation-Cyclization | Direct cyclization via a 5-exo-dig pathway. organic-chemistry.org | Comparison with alternative pathways (e.g., via allene intermediate). organic-chemistry.org |

| Intramolecular Diels-Alder | Formation of an allenic intermediate followed by cycloaddition. rsc.org | DFT calculations. rsc.org |

| Palladium-Catalyzed Cyclization | Intramolecular 5-exo-dig cyclization to form a vinyl carbopalladium intermediate. rsc.org | Substrate scope and derivatization studies. rsc.org |

| Radical Cascade Reactions | Involving a series of cyclization and hydrogen atom transfer steps. uwindsor.ca | Analysis of diastereoselectivity and computational studies. uwindsor.ca |

Derivatization Strategies and Synthetic Applications of 1 Propargyl 5 Bromopyrimidin 2 One As a Building Block

Scaffold Diversification through Sequential Cross-Coupling and Click Chemistry

The presence of two distinct reactive sites in 1-Propargyl-5-bromopyrimidin-2-one, the terminal alkyne of the propargyl group and the bromo-substituted C5 position of the pyrimidine (B1678525) ring, allows for selective and sequential functionalization. This dual reactivity is ideal for scaffold diversification, enabling the synthesis of a wide array of derivatives.

One of the most powerful strategies involves a sequence of a palladium-catalyzed cross-coupling reaction at the C5 position followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," on the propargyl group. imist.maacs.org

Cross-Coupling Reactions: The bromo substituent at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, Heck, and Stille couplings. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly noteworthy. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base, can be used to introduce a variety of substituted alkynes at the C5 position of the pyrimidinone ring. libretexts.orgscirp.org

Click Chemistry: The propargyl group provides a terminal alkyne functionality, which is a perfect handle for CuAAC. This reaction with organic azides proceeds with high efficiency and regioselectivity to form stable 1,4-disubstituted 1,2,3-triazole rings. imist.maresearchgate.net The reaction is robust and can be performed under mild conditions, often in aqueous solvent mixtures. nih.gov

A sequential approach, where a Sonogashira coupling is performed first, followed by a click reaction, allows for the introduction of two different points of diversity. For instance, an aryl or heteroaryl group can be installed at the C5 position, and a wide range of azide-containing building blocks can be appended via the triazole linkage. This modular approach is highly valuable in the construction of libraries of complex molecules for drug discovery and material science applications.

A study on the synthesis of novel (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted pyrimidinones (B12756618) demonstrated the successful application of click chemistry to a propargylated dihydropyrimidinone core. nih.gov This highlights the feasibility of utilizing the propargyl group of this compound for the construction of such hybrid molecules.

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Product | Reference |

| Sonogashira Coupling | C5-Br | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 5-alkynyl-1-propargylpyrimidin-2-one | wikipedia.org, libretexts.org |

| Suzuki Coupling | C5-Br | Boronic acid, Pd catalyst, base | 5-aryl/vinyl-1-propargylpyrimidin-2-one | mdpi.com |

| Click Chemistry (CuAAC) | Propargyl group (alkyne) | Organic azide (B81097), Cu(I) catalyst | 1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)-5-bromopyrimidin-2-one | imist.ma, nih.gov |

Synthesis of Fused Heterocyclic Systems Utilizing the Propargyl and Bromo Functionalities

The propargyl and bromo functionalities of this compound can be strategically employed in intramolecular reactions to construct fused heterocyclic systems. These fused systems are of great interest as they often exhibit unique biological activities.

A common strategy involves a tandem reaction sequence, often beginning with a Sonogashira coupling at the C5-bromo position, followed by an intramolecular cyclization. For example, coupling with a terminal alkyne bearing a nucleophilic group can lead to subsequent cyclization onto the newly introduced alkyne or the propargyl alkyne.

The synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with significant biological activity, can be achieved from 5-bromopyrimidines. scielo.org.mxnih.gov While not a direct cyclization of the propargyl group, this demonstrates the utility of the C5-bromo position as a handle for building fused ring systems.

More directly, intramolecular cyclization of N-propargyl derivatives can lead to the formation of various heterocyclic rings. For instance, palladium-catalyzed intramolecular cyclization of N-propargyl arylamines has been used to synthesize furan (B31954) derivatives. rsc.org Similarly, the propargyl group of this compound could potentially undergo intramolecular attack from a nucleophile introduced at the C5 position or from the pyrimidinone ring itself under suitable conditions.

Research on the intramolecular cyclization of propargyl ethers has shown that the reaction outcome can be dependent on the halogen present. researchgate.net This suggests that the bromo substituent in the target molecule could influence the course of such cyclizations.

| Fused System | Synthetic Strategy | Key Intermediates/Reactions | Potential Product Class | Reference |

| Pyrrolo[2,3-d]pyrimidines | Tandem Sonogashira coupling and cyclization | 5-alkynylpyrimidine derivative | Fused bicyclic heterocycles | scielo.org.mx, nih.gov |

| Fused Furans | Intramolecular palladium-catalyzed cyclization | N-propargyl arylamine with a nucleophilic side chain | Furan-fused pyrimidinones | rsc.org |

| Fused Dioxanes | Intramolecular cyclization of propargyl ethers | Hydroxy diethers | Dioxane-fused pyrimidinones | researchgate.net |

Stereoselective Transformations for Chiral Analog Production

The production of chiral analogs from achiral starting materials is a critical aspect of modern drug discovery, as different enantiomers of a drug can have vastly different biological activities. While this compound is achiral, stereoselective transformations targeting the propargyl group can introduce chirality into the molecule.

One potential avenue is the asymmetric reduction of the alkyne in the propargyl group to a chiral allene (B1206475) or a chiral alkene. Asymmetric hydrogenation or hydroboration-oxidation could be employed to generate chiral alcohols.

Furthermore, the propargyl group can participate in asymmetric propargylation reactions. Although this typically involves the addition of a propargyl group to a carbonyl, the existing propargyl moiety in this compound could potentially be modified through stereoselective addition reactions across the triple bond.

A study on the prebiotic stereoselective synthesis of nucleotides showed that the coupling of cyclic carbohydrate phosphates with nucleobases can be stereoselective. nih.gov While this is a different type of reaction, it underscores the principle that the pyrimidine core can be part of a stereoselective synthesis.

More relevantly, the intramolecular propargylation of aldehydes and ketones to form cyclic compounds with a homopropargyl alcohol unit can be achieved with diastereoselectivity. mdpi.com This suggests that if the pyrimidinone scaffold were tethered to a carbonyl group, an intramolecular reaction involving the propargyl group could potentially be controlled stereoselectively.

| Transformation | Potential Reagents/Catalysts | Chiral Product Type | Reference (Conceptual Basis) |

| Asymmetric Reduction | Chiral hydrogenation catalysts (e.g., Ru-BINAP) | Chiral allyl or propyl substituted pyrimidinone | imperfectpharmacy.shop |

| Asymmetric Hydroboration-Oxidation | Chiral boranes (e.g., IpcBH2) | Chiral hydroxypropyl substituted pyrimidinone | imperfectpharmacy.shop |

| Intramolecular Asymmetric Cyclization | Chiral Lewis acids | Chiral fused-ring systems | mdpi.com |

Applications in the Construction of Complex Organic Architectures

The versatility of this compound as a building block extends to the synthesis of complex organic architectures, including those found in natural products and novel therapeutic agents. The ability to perform sequential and orthogonal reactions on this scaffold makes it a valuable tool for convergent synthesis strategies.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and functionalized pyrimidines are heavily employed as building blocks in drug discovery programs. mdpi.comlifechemicals.com The derivatization of this compound can lead to compounds with potential applications as anticancer, antiviral, or antifungal agents. nih.govnih.govcore.ac.uk

The construction of fused heterocyclic systems, as discussed in section 5.2, is a key application in building complex molecules. For example, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are analogs of purines, is of significant interest for the development of kinase inhibitors and other targeted therapies. google.com

The use of click chemistry to link the pyrimidinone core to other molecular fragments, such as peptides or other heterocyclic systems, allows for the rapid assembly of complex conjugates with potentially novel properties. researchgate.netnih.gov This modular approach is highly efficient for creating libraries of compounds for high-throughput screening.

The synthesis of complex, multi-ring systems can be envisioned through multi-step sequences involving the derivatization of both the C5 and the propargyl positions. For instance, a Suzuki coupling at C5 could introduce a complex aryl group, which could then undergo further functionalization, while the propargyl group could be used as a handle for a late-stage cyclization or conjugation step.

| Compound Class | Synthetic Approach | Significance | Reference |

| Fused Polycyclic Heterocycles | Tandem cross-coupling/cyclization | Core structures of many natural products and drugs | google.com |

| Molecular Conjugates | Click chemistry | Linking the pyrimidinone to biomolecules or other active moieties | nih.gov, researchgate.net |

| Substituted Pyrimidine Libraries | Sequential cross-coupling and click chemistry | Rapid generation of diverse compounds for screening | lifechemicals.com, mdpi.com |

Conclusions and Future Research Directions

Summary of Synthetic Advances and Reactivity Profiles

The synthesis of 1-propargyl-5-bromopyrimidin-2-one is most commonly achieved through the N-alkylation of a 5-bromopyrimidin-2-one precursor with a propargylating agent, such as propargyl bromide. This reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as acetone (B3395972) ontosight.aiplos.org. The propargyl group is a highly versatile functional handle, and its incorporation into molecular building blocks opens up numerous avenues for further chemical modification nih.gov. The last decade has seen significant progress in the development of propargylation agents and their application in synthesis nih.govnih.gov.

The reactivity of this compound is characterized by the two distinct functional groups present in its structure: the bromo substituent on the pyrimidinone ring and the terminal alkyne of the propargyl group ontosight.ai. The bromine atom at the C5 position makes the compound a halogenated pyrimidine (B1678525), which is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The propargyl group, with its terminal alkyne, is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, providing an efficient route to triazole-containing derivatives ontosight.ai. Furthermore, the alkyne can undergo various other transformations, including hydration, hydroamination, and cycloisomerization reactions. The pyrimidinone core itself can engage in hydrogen bonding, which can influence its reactivity and interactions with biological targets acs.org.

Reactivity Profile of this compound

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| C5-Bromine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Aryl, vinyl, or alkynyl substituted pyrimidinones (B12756618) |

| Propargyl Alkyne | Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazole derivatives |

| Propargyl Alkyne | Hydration | Ketone derivatives |

| Propargyl Alkyne | Mannich reaction | Aminomethylated alkyne derivatives |

| Pyrimidinone N-H (in precursor) | N-Alkylation | N-substituted pyrimidinones |

Identification of Remaining Challenges and Research Gaps

Despite the synthetic utility of this compound, several challenges and research gaps remain. A primary challenge lies in achieving selective functionalization when multiple reactive sites are present in a derivative. For instance, developing reaction conditions that allow for the selective modification of either the pyrimidine ring or a substituent, without affecting the other, is a significant hurdle.

A notable research gap is the comprehensive exploration of the scope and limitations of various transformations on the this compound scaffold. While the potential for cross-coupling and click chemistry is recognized, the full extent of its reactivity with a wide range of coupling partners and reaction conditions has not been systematically investigated. Furthermore, understanding the influence of the electronic properties of substituents on the pyrimidinone ring on the reactivity of the propargyl group, and vice versa, is an area that requires more in-depth study. The stability of certain pyrimidinone derivatives under acidic conditions can be a concern, as observed in related nucleoside analogues, which could limit their application in certain biological contexts nih.gov.

Prospective Methodological Developments in Pyrimidinone Chemistry

Future research in pyrimidinone chemistry is likely to focus on the development of more efficient and sustainable synthetic methodologies. This includes the design of novel catalytic systems for the functionalization of the pyrimidinone core and its appendages. For instance, advancements in photoredox catalysis could open new pathways for the late-stage functionalization of complex pyrimidinone derivatives under mild conditions.

The application of multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single operation, represents a promising avenue for the rapid generation of diverse pyrimidinone-based libraries mdpi.com. Another prospective development is the use of diversity-oriented synthesis to create collections of pyrimidinone-containing scaffolds with significant conformational diversity, including medium and macrocyclic structures frontiersin.org. Such libraries would be invaluable for probing a wider range of biological targets. Furthermore, the development of chemo- and regioselective methods to functionalize the pyrimidinone scaffold will continue to be a major focus, enabling the precise synthesis of target molecules with desired biological activities.

Potential for Novel Chemical Entities from this compound Derivatives

The this compound scaffold is a highly promising starting point for the discovery of novel chemical entities with potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties ontosight.ainih.gov. The dual functionality of this compound allows for the creation of a vast array of derivatives through combinatorial approaches.

By systematically modifying the C5 position via cross-coupling reactions and the propargyl group via click chemistry or other alkyne transformations, libraries of compounds with diverse three-dimensional structures can be generated. This structural diversity is crucial for effective interaction with biological targets frontiersin.org. For example, the triazole ring formed from the propargyl group can act as a stable linker and participate in hydrogen bonding and dipole interactions, while the substituent introduced at the C5 position can be tailored to fit into specific binding pockets of enzymes or receptors. The pursuit of pyrimidinone-based enzyme inhibitors, inspired by the success of related nucleoside analogues, is a particularly promising direction nih.gov.

Illustrative Derivatization Strategies for Novel Chemical Entities

| Modification Site | Reaction Type | Resulting Moiety | Potential Biological Relevance |

|---|---|---|---|

| C5-Bromine | Suzuki Coupling | Aryl/Heteroaryl group | Modulation of protein-protein interactions, kinase inhibition |

| Propargyl Alkyne | Click Chemistry | Substituted Triazole | Improved solubility, metabolic stability, and target binding |

| C5-Bromine & Propargyl Alkyne | Sequential or Orthogonal Reactions | Bifunctionalized Molecule | Development of probes, bivalent inhibitors, or PROTACs |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Propargyl-5-bromopyrimidin-2-one with high purity?

- Methodological Answer : Synthesis typically involves halogenation and propargylation steps. For bromopyrimidinone derivatives, regioselective bromination at the 5-position is critical. Use anhydrous conditions and catalysts like N-bromosuccinimide (NBS) in dimethylformamide (DMF) to minimize side reactions. Propargylation requires controlled temperature (0–5°C) and stoichiometric equivalents of propargyl bromide to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for the propargyl proton signal at δ 2.4–2.6 ppm (triplet, J = 2.4 Hz) and the pyrimidinone NH peak at δ 10.5–11.0 ppm. The aromatic proton at C6 appears as a singlet due to deshielding by the bromine atom .

- IR : A strong carbonyl stretch (C=O) at 1650–1680 cm⁻¹ and a propargyl C≡C stretch near 2100–2150 cm⁻¹ confirm functional groups .

- Mass Spectrometry : The molecular ion [M+H]⁺ should match the molecular weight (C₇H₅BrN₂O: 228.97 g/mol) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Brominated pyrimidinones may release toxic fumes upon decomposition. Store under inert gas (argon) at –20°C to prevent moisture absorption. In case of exposure, rinse skin with water for 15 minutes and consult a physician with the SDS .

Advanced Research Questions

Q. How can contradictory data in reaction yields for this compound synthesis be resolved?

- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., trace moisture, oxygen sensitivity). Use design of experiments (DoE) to isolate factors like temperature, solvent polarity, and catalyst loading. For example, replacing DMF with acetonitrile may reduce byproducts from solvent coordination. Validate results with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density at the bromine site to assess suitability for Suzuki-Miyaura coupling. Molecular docking studies (AutoDock Vina) may predict binding affinity with palladium catalysts. Compare HOMO/LUMO energies of the compound and coupling partners to optimize reactivity .

Q. How does steric hindrance from the propargyl group influence the biological activity of this compound?

- Methodological Answer : The propargyl moiety may restrict rotational freedom, altering binding to enzyme active sites (e.g., kinase inhibitors). Use X-ray crystallography (as in ) or molecular dynamics simulations (GROMACS) to analyze conformational stability. Compare IC₅₀ values against non-propargylated analogues in enzyme assays to quantify steric effects .

Q. What strategies mitigate decomposition of this compound under physiological conditions?

- Methodological Answer : Stabilize the compound via formulation in PEGylated liposomes or cyclodextrin inclusion complexes. Monitor degradation pathways (e.g., hydrolysis of the pyrimidinone ring) using HPLC-MS at pH 7.4 and 37°C. Add antioxidants (e.g., ascorbic acid) to scavenge free radicals in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。